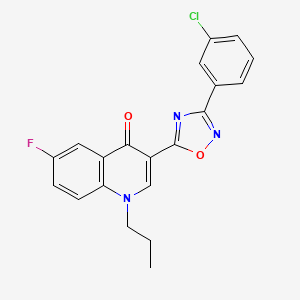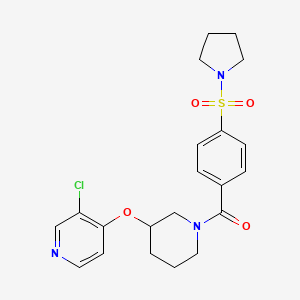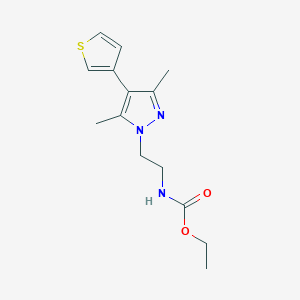
ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl carbamate derivatives have been extensively studied due to their biological activities, particularly in the field of anticancer research. These compounds are known to interact with cellular tubulin and exhibit cytotoxic activity against experimental neoplasms in mice . Alterations in the carbamate group have been shown to affect the activity of these compounds, with the presence of a carbamate group being essential for activity. Substituting the ethyl group with bulkier aliphatic groups or with a methylamino group has been found to reduce activity .
Synthesis Analysis
The synthesis of ethyl carbamate derivatives involves various strategies, including transformations at the carbamate group, reductive cyclization of nitropyridine intermediates, and hydride reduction of heteroaromatic compounds . Additionally, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . The synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis has also been reported, highlighting the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of ethyl carbamate derivatives has been elucidated using techniques such as X-ray single crystal diffraction. For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing the dihedral angles formed by the planes of the central pyrazole ring and the adjacent benzene rings . Similarly, the structure of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate was characterized, showing that the fused tricyclic nucleus is not fully coplanar .
Chemical Reactions Analysis
The reactivity of ethyl carbamate derivatives towards various reagents has been a subject of study. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates react with active methylene reagents to yield different heterocyclic compounds . The reactions of 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles with ethyl chlorocarbamate under phase transfer catalysis conditions have been used to synthesize ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carbamate derivatives have been investigated through various spectroscopic and computational methods. Density functional theory (DFT) and Atoms in Molecules (AIM) studies have been conducted to understand the synthesis, molecular structure, spectroscopic properties, and multiple interactions of these compounds . Additionally, fluorescence and thermal studies have indicated good optical properties and thermal stability for compounds like ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate .
科学的研究の応用
Heterocyclic Synthesis
A study by Mohareb et al. (2004) explored the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity with various reagents to produce pyran, pyridine, and pyridazine derivatives, indicating a method for generating diverse heterocyclic compounds which could be related to the synthesis and reactivity of the compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial Properties
Khan et al. (2019) conducted microwave-assisted synthesis of chalcone and its polycyclic heterocyclic analogues, demonstrating promising antibacterial agents through in vitro, in silico, and DFT studies. This highlights the potential of related compounds for antibacterial applications (Khan, Asiri, Al-Ghamdi, Asad, Zayed, Elroby, Aqlan, Wani, & Sharma, 2019).
Materials Science Applications
Hu et al. (2013) investigated the electrochemical and electrochromic properties of polycarbazole derivatives by introducing different acceptor groups and copolymerization. This research indicates the relevance of structural modifications in developing materials with specific electronic and optical properties, which could extend to the compound (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Synthesis and Reactivity
Ledenyova et al. (2018) explored the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. This demonstrates complex reactivity that could inform reactions of the compound for the synthesis of novel heterocyclic structures (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
特性
IUPAC Name |
ethyl N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-19-14(18)15-6-7-17-11(3)13(10(2)16-17)12-5-8-20-9-12/h5,8-9H,4,6-7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHKVIMPNZAHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)



![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)
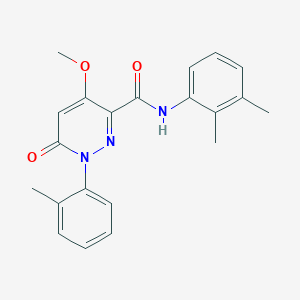
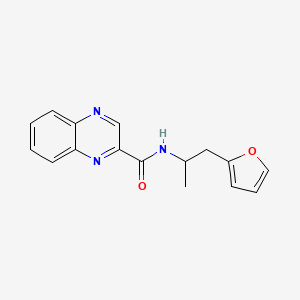
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)
![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)
![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)


